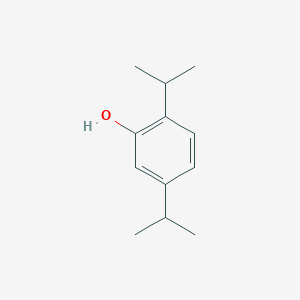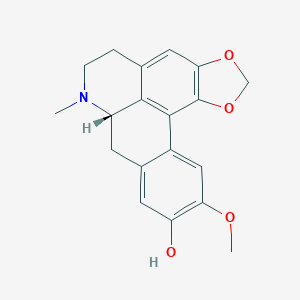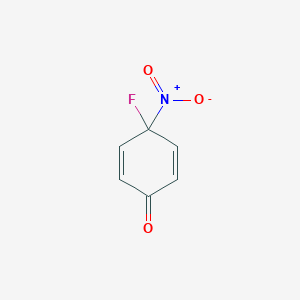
4-Fluoro-4-nitrocyclohexa-2,5-dienone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-4-nitrocyclohexa-2,5-dienone, also known as parafluoronitrobenzene (PFN), is a chemical compound that has gained increasing attention in scientific research due to its unique properties and potential applications. PFN is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 177.12 g/mol. In
Wissenschaftliche Forschungsanwendungen
PFN has been widely used in scientific research due to its unique properties, such as its ability to undergo nucleophilic substitution reactions. PFN has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. PFN has also been used as a reagent in the synthesis of biologically active compounds such as pyridine derivatives, benzimidazole derivatives, and quinazoline derivatives.
Wirkmechanismus
The mechanism of action of PFN is not fully understood, but it is believed to involve the formation of reactive intermediates such as nitrenes and arynes. These intermediates can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. The reactivity of PFN is dependent on the position of the nitro group, with para-substituted PFN being more reactive than ortho-substituted PFN.
Biochemical and Physiological Effects
PFN has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antipyretic effects in animal models. PFN has also been shown to exhibit antitumor activity in vitro and in vivo. However, the exact mechanism of these effects is not fully understood and requires further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
PFN has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. PFN is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, PFN has some limitations. It is toxic and can cause skin irritation, so appropriate safety measures must be taken when handling it. PFN is also sensitive to light and moisture, which can affect its reactivity and stability.
Zukünftige Richtungen
PFN has several potential future directions for scientific research. One area of interest is the development of novel synthetic methodologies using PFN as a starting material. Another area of interest is the exploration of the biological activity of PFN and its derivatives. PFN has shown promising results in various preclinical studies, and further investigation is needed to determine its potential as a therapeutic agent. Additionally, PFN can be used as a building block in the synthesis of new materials with unique properties, such as conducting polymers and liquid crystals. Overall, PFN has significant potential for future scientific research in various fields.
Synthesemethoden
The synthesis of PFN involves the reaction of 4-nitrophenol with hexafluorocyclohexane in the presence of a catalyst such as zinc chloride. The reaction results in the formation of PFN as a yellow crystalline powder. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Eigenschaften
CAS-Nummer |
123871-59-0 |
|---|---|
Produktname |
4-Fluoro-4-nitrocyclohexa-2,5-dienone |
Molekularformel |
C6H4FNO3 |
Molekulargewicht |
157.1 g/mol |
IUPAC-Name |
4-fluoro-4-nitrocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C6H4FNO3/c7-6(8(10)11)3-1-5(9)2-4-6/h1-4H |
InChI-Schlüssel |
QIKMTDJFOHYBJJ-UHFFFAOYSA-N |
SMILES |
C1=CC(C=CC1=O)([N+](=O)[O-])F |
Kanonische SMILES |
C1=CC(C=CC1=O)([N+](=O)[O-])F |
Synonyme |
2,5-Cyclohexadien-1-one,4-fluoro-4-nitro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



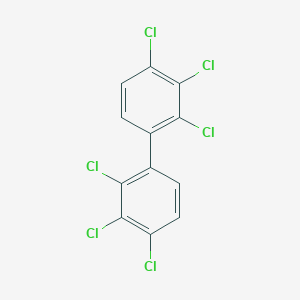

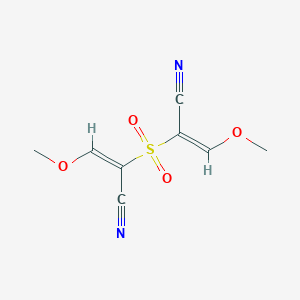





![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)

![(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B50401.png)
![Thieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B50402.png)
